Cbp-501

Beschreibung

CBP-501 is a Protein drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

inhibits G2 checkpoint

Eigenschaften

CAS-Nummer |

565434-85-7 |

|---|---|

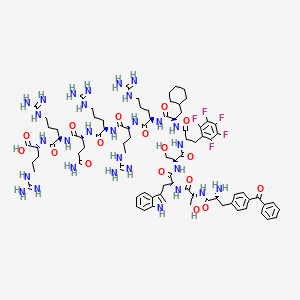

Molekularformel |

C86H122F5N29O17 |

Molekulargewicht |

1929.1 g/mol |

IUPAC-Name |

(2R)-2-[[(2R)-2-[[(2R)-5-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-(4-benzoylphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(2,3,4,5,6-pentafluorophenyl)propanoyl]amino]-3-cyclohexylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoic acid |

InChI |

InChI=1S/C86H122F5N29O17/c87-64-49(65(88)67(90)68(91)66(64)89)39-60(118-80(135)62(42-122)120-77(132)59(38-47-40-109-51-19-8-7-18-48(47)51)117-79(134)61(41-121)119-70(125)50(92)36-44-25-27-46(28-26-44)69(124)45-16-5-2-6-17-45)78(133)116-58(37-43-14-3-1-4-15-43)76(131)113-54(22-11-33-106-84(98)99)72(127)110-52(20-9-31-104-82(94)95)71(126)111-53(21-10-32-105-83(96)97)73(128)114-56(29-30-63(93)123)75(130)112-55(23-12-34-107-85(100)101)74(129)115-57(81(136)137)24-13-35-108-86(102)103/h2,5-8,16-19,25-28,40,43,50,52-62,109,121-122H,1,3-4,9-15,20-24,29-39,41-42,92H2,(H2,93,123)(H,110,127)(H,111,126)(H,112,130)(H,113,131)(H,114,128)(H,115,129)(H,116,133)(H,117,134)(H,118,135)(H,119,125)(H,120,132)(H,136,137)(H4,94,95,104)(H4,96,97,105)(H4,98,99,106)(H4,100,101,107)(H4,102,103,108)/t50-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-/m1/s1 |

InChI-Schlüssel |

DEZJGRPRBZSAKI-KMGSDFBDSA-N |

Isomerische SMILES |

C1CCC(CC1)C[C@H](C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCC(=O)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@@H](CC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)[C@@H](CO)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@@H](CO)NC(=O)[C@@H](CC5=CC=C(C=C5)C(=O)C6=CC=CC=C6)N |

Kanonische SMILES |

C1CCC(CC1)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)C(=O)C6=CC=CC=C6)N |

Aussehen |

Solid powder |

Andere CAS-Nummern |

565434-85-7 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Sequenz |

XSWSXXRRRQRR |

Haltbarkeit |

>5 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

CBP501. Amino acid sequence: DArginine 4benzoylDphenylalanylDserylDtryptophylDseryl23456pentafluoroDphenylalanyl3cyclohexylDalanylDarginylDarginylDarginylDglutaminylDarginyl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Dual-Pronged Attack of CBP-501 on Serine/Threonine Kinases: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of CBP-501, a novel peptide therapeutic, and its inhibitory action on key serine/threonine kinases involved in cell cycle regulation and its secondary mechanism involving calmodulin. This document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of emerging cancer therapies.

This compound is a G2 checkpoint abrogator that enhances the efficacy of DNA-damaging chemotherapeutic agents.[1][2][3] Its primary mechanism of action is the inhibition of serine/threonine kinases that phosphorylate and inactivate the Cell Division Cycle 25C (Cdc25C) phosphatase, a critical regulator of entry into mitosis.[3] Additionally, this compound exhibits a secondary mechanism through its interaction with calmodulin, which contributes to its synergistic effects with platinum-based cancer drugs.[4]

Quantitative Inhibition Data

This compound has been shown to inhibit multiple serine/threonine kinases responsible for the phosphorylation of Cdc25C at the Serine 216 residue.[3] Furthermore, it exhibits high-affinity binding to Calmodulin (CaM).[4] The available quantitative data for these interactions are summarized below.

| Target Kinase/Protein | Inhibition/Binding Constant | Assay Type |

| Serine/Threonine Kinases | ||

| Mitogen-activated protein kinase-activated protein kinase 2 (MAPKAP-K2) | IC50 values have been determined[3] | In vitro phosphorylation inhibition analysis[3] |

| C-TAK1 | IC50 values have been determined[3] | In vitro phosphorylation inhibition analysis[3] |

| Checkpoint Kinase 1 (CHK1) | IC50 values have been determined[3] | In vitro phosphorylation inhibition analysis[3] |

| Checkpoint Kinase 2 (CHK2) | Mentioned as a target[2][4] | Not specified |

| Calmodulin Binding | ||

| Calmodulin (CaM) | Kd = 4.62 x 10-8 mol/L[4] | Surface Plasmon Resonance[4] |

| 14-3-3 | ~10-fold weaker binding than CaM[4] | Surface Plasmon Resonance[4] |

Signaling Pathways and Mechanisms of Action

This compound's primary mechanism focuses on the G2/M checkpoint, a critical control point in the cell cycle that prevents cells with damaged DNA from entering mitosis. In response to DNA damage, kinases such as CHK1, C-TAK1, and MAPKAP-K2 phosphorylate Cdc25C on Serine 216. This phosphorylation creates a binding site for 14-3-3 proteins, leading to the sequestration and inactivation of Cdc25C. Inactivated Cdc25C cannot dephosphorylate and activate the Cyclin B/CDK1 complex, resulting in G2 arrest. This compound inhibits these upstream kinases, preventing Cdc25C inactivation and thereby abrogating the G2 checkpoint, forcing cancer cells with damaged DNA into mitosis and subsequent cell death.

Figure 1. G2/M Checkpoint Signaling and this compound Inhibition.

A secondary mechanism of this compound involves its binding to calmodulin (CaM). This interaction is thought to increase the intracellular concentration of platinum-based drugs, thereby enhancing their cytotoxic effects.[4]

Experimental Protocols

Detailed proprietary experimental protocols for this compound are not publicly available. However, based on the published research, the following are representative methodologies for the key assays used to characterize the inhibitory activity of this compound.

In Vitro Kinase Inhibition Assay (for CHK1, C-TAK1, MAPKAP-K2)

This protocol describes a method to determine the in vitro inhibitory activity of this compound against its target serine/threonine kinases.

References

The Role of CBP-501 in Eliciting Immunogenic Cell Death: A Technical Guide for Researchers

Abstract

CBP-501 is a novel calmodulin-modulating peptide that has demonstrated significant potential in oncology, not only as a G2 checkpoint abrogator and an enhancer of platinum-based chemotherapy but also as a potent inducer of immunogenic cell death (ICD).[1][2][3] This technical guide provides an in-depth overview of the mechanisms by which this compound, particularly in combination with platinum agents like cisplatin, instigates an anti-tumor immune response. It is intended for researchers, scientists, and drug development professionals engaged in the fields of immuno-oncology and cancer therapeutics. This document summarizes key quantitative data, details experimental methodologies for assessing ICD, and presents signaling pathways and experimental workflows through Graphviz diagrams.

Introduction to this compound and Immunogenic Cell Death

This compound is a synthetic peptide that exhibits a multi-modal anti-tumor mechanism of action.[2] Initially recognized for its ability to inhibit the G2 checkpoint and increase the intracellular concentration of platinum drugs in tumor cells, recent research has highlighted its capacity to induce immunogenic cell death.[1][4]

Immunogenic cell death is a form of regulated cell death that is accompanied by the release of damage-associated molecular patterns (DAMPs).[5][6] These molecules act as adjuvants, stimulating an adaptive immune response against the antigens of the dying tumor cells.[6] This process can effectively turn a "cold" tumor, which is non-responsive to immunotherapy, into a "hot" tumor with active immune cell infiltration.[5][6] The three cardinal hallmarks of ICD are the surface exposure of calreticulin (CRT), the release of high-mobility group box 1 (HMGB1), and the secretion of adenosine triphosphate (ATP).[1][3]

Mechanism of Action: this compound as an ICD Inducer

When used in combination with platinum agents such as cisplatin, this compound significantly enhances the induction of ICD markers.[1][3] The proposed mechanism involves the potentiation of cellular stress, leading to the characteristic DAMP release.

Signaling Pathway of this compound-Induced Immunogenic Cell Death

The combination of this compound and cisplatin initiates a cascade of events culminating in immunogenic cell death. This process begins with increased intracellular platinum accumulation and DNA damage, leading to endoplasmic reticulum (ER) stress. This stress response is a critical trigger for the exposure of "eat-me" signals and the release of danger signals that alert the immune system.

Quantitative Data from Preclinical and Clinical Studies

The efficacy of this compound in inducing an anti-tumor immune response has been quantified in both preclinical models and clinical trials.

Preclinical In Vivo Data: Syngeneic Mouse Model

In a CT26WT tumor-bearing BALB/c mouse model, the combination of this compound and cisplatin demonstrated a significant anti-tumor effect.

| Treatment Group | Mean Tumor Volume (mm³) | % CD8+ T Cells in Tumor | Reference |

| Vehicle | ~1500 | Not Reported | [1] |

| Cisplatin (CDDP) | ~1000 | Slightly Increased (P=0.1) | [1] |

| CDDP + this compound | ~250 (P=0.0008 vs CDDP) | Significantly Increased (P=0.004) | [1] |

| CDDP + this compound + anti-CD8 Ab | Significantly reduced anti-tumor effect (P=0.02) | Not Applicable | [1] |

Clinical Trial Data

This randomized phase 2 study evaluated different combinations of this compound, cisplatin, and nivolumab in patients with advanced pancreatic adenocarcinoma.[4]

| Arm | Treatment | 3-Month Progression-Free Survival (3MPFS) | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) (months) | Median Overall Survival (mOS) (months) |

| 1 | This compound (25 mg/m²) + Cisplatin + Nivolumab | 44.4% | 22.2% | 2.4 | 6.3 |

| 2 | This compound (16 mg/m²) + Cisplatin + Nivolumab | 44.4% | 0% | 2.1 | 5.3 |

| 3 | This compound (25 mg/m²) + Cisplatin | 11.1% | 0% | 1.5 | 3.7 |

| 4 | Cisplatin + Nivolumab | 33.3% | 0% | 1.5 | 4.9 |

This dose-escalation and expansion cohort study assessed the safety and efficacy of this compound in combination with cisplatin and nivolumab.[7][8]

Dose-Escalation Cohort (n=17 evaluable)

| Efficacy Endpoint | Result |

| Unconfirmed Partial Response | 18% (3/17) |

| > 3 months Stable Disease | 41% (7/17) |

| > 8 months Overall Survival | 53% (9/17) |

Expansion Cohort - Pancreatic Cancer (n=8 evaluable)

| Efficacy Endpoint | Result |

| > 4 months Stable Disease | 50% (4/8) |

| Median Progression-Free Survival | 4.2 months |

| Median Overall Survival | 5.9 months |

Experimental Protocols

The assessment of ICD relies on a set of standardized in vitro and in vivo assays.

In Vitro Detection of ICD Hallmarks

This protocol details the detection of surface-exposed CRT on tumor cells following treatment.

Detailed Methodology:

-

Cell Treatment: Plate tumor cells and treat with the desired concentrations of this compound, cisplatin, or the combination for the specified duration. Include appropriate vehicle controls.

-

Cell Collection and Fixation: Collect the cells and wash them three times with cold PBS containing 2% FBS. Fix the cells with PBS containing 0.25% paraformaldehyde for 5 minutes.[1]

-

Antibody Staining: After washing, incubate the cells with a primary antibody against calreticulin on ice for 30 minutes. Following another series of washes, stain the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 30 minutes on ice in the dark.[1]

-

Flow Cytometry Analysis: Wash the cells and resuspend them in PBS for analysis on a flow cytometer. The increase in fluorescence intensity in the treated cells compared to controls indicates surface CRT exposure.

This protocol describes the quantification of HMGB1 released into the cell culture supernatant.

Detailed Methodology:

-

Sample Collection: After treating the cells as described above, collect the culture supernatant at various time points.

-

ELISA Procedure: Use a commercial HMGB1 ELISA kit. Briefly, add 100µL of standards and samples to the wells of the pre-coated plate and incubate for 1 hour at 37°C.[5]

-

Detection: Aspirate the wells and add 100µL of Detection Reagent A, incubating for 1 hour at 37°C. After washing, add 100µL of Detection Reagent B and incubate for 30 minutes at 37°C.[5]

-

Substrate Reaction and Measurement: Following another wash step, add 90µL of TMB Substrate Solution and incubate for 10-20 minutes at 37°C. Stop the reaction with 50µL of Stop Solution and immediately read the absorbance at 450nm.[5] The concentration of HMGB1 is determined by comparison to a standard curve.

This protocol outlines the measurement of ATP released from dying cells using a luciferase-based assay.

Detailed Methodology:

-

Cell Culture: Culture cells in a white opaque 96-well plate.

-

Sample Preparation: At the time of the assay, remove the culture medium. For intracellular ATP measurement, lyse the cells with a suitable reagent. For secreted ATP, the supernatant can be used.

-

Luminescence Reaction: Prepare a reaction mixture containing luciferase and D-luciferin according to the kit manufacturer's instructions. Add this mixture to each well.

-

Measurement: Immediately measure the luminescence using a luminometer. The light intensity is directly proportional to the ATP concentration. A standard curve should be generated using known concentrations of ATP.

In Vivo Gold Standard: The Vaccination Assay

The vaccination assay is the definitive method to confirm the immunogenicity of cell death.

Detailed Methodology:

-

Vaccine Preparation: Treat murine cancer cells in vitro with the ICD-inducing agent (e.g., this compound and cisplatin).[9]

-

Vaccination: Inject the treated, dying cells subcutaneously into one flank of immunocompetent syngeneic mice.[9]

-

Challenge: One week later, challenge the mice by injecting live, untreated tumor cells of the same type into the contralateral flank.[9]

-

Monitoring and Evaluation: Monitor the mice for tumor growth at the challenge site. A failure of tumors to grow, or significantly delayed growth, in the vaccinated group compared to control groups (injected with vehicle-treated cells or a non-ICD inducer) indicates a protective anti-tumor immune response.[1][9]

Conclusion

This compound, in combination with platinum-based chemotherapy, is a promising strategy for inducing immunogenic cell death. This approach not only enhances the direct cytotoxic effects of chemotherapy but also stimulates a robust anti-tumor immune response, as evidenced by preclinical and clinical data. The methodologies detailed in this guide provide a framework for the continued investigation of this compound and other potential ICD inducers, with the ultimate goal of developing more effective cancer immunotherapies. The ability of this compound to modulate the tumor microenvironment and increase the efficacy of immune checkpoint inhibitors further underscores its potential as a cornerstone of future combination cancer therapies.[1][2]

References

- 1. Detection of Immunogenic Cell Death in Tumor Vaccination Mouse Model [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro Assays for the Detection of Calreticulin Exposure, ATP and HMGB1 Release upon Cell Death [bio-protocol.org]

- 3. CBP501 induces immunogenic tumor cell death and CD8 T cell infiltration into tumors in combination with platinum, and increases the efficacy of immune checkpoint inhibitors against tumors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A multicenter, randomized phase 2 study to establish combinations of CBP501, cisplatin and nivolumab for ≥3rd-line treatment of patients with advanced pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Human HMGB1 ELISA Kit [ABIN6574155] - Plasma, Serum [antibodies-online.com]

- 6. Quantitation of calreticulin exposure associated with immunogenic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ascopubs.org [ascopubs.org]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Preclinical Anti-Tumor Effects of Cbp-501

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research on Cbp-501, a novel anti-tumor agent. The document details the compound's mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, and outlines the experimental protocols used to generate these findings. Visual diagrams of the core signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of this compound's anti-cancer properties.

Core Mechanisms of Action

This compound is a synthetic peptide that functions as a G2 checkpoint inhibitor.[1] Its anti-tumor effects are attributed to a multi-faceted mechanism of action that includes direct cell cycle intervention, enhancement of platinum-based chemotherapy, and modulation of the tumor immune microenvironment.

Initially, this compound was identified as a G2 checkpoint-directed agent that binds to 14-3-3 proteins, thereby inhibiting the activity of several serine/threonine kinases such as Chk1, Chk2, MAPKAP-K2, and C-Tak1.[2] However, a more critical aspect of its mechanism is its high-affinity binding to Calmodulin (CaM).[2] This interaction, which is reversible by calcium (Ca2+), is central to its ability to sensitize cancer cells to specific chemotherapeutic agents.[2]

By inhibiting CaM, this compound enhances the intracellular accumulation of platinum agents like cisplatin.[2][3] This leads to increased platinum-DNA adduct formation, resulting in enhanced tumor cell accumulation at the G2-M phase and subsequent cell death.[2]

Furthermore, preclinical studies have demonstrated that this compound potentiates cisplatin-induced immunogenic cell death (ICD).[4] This process is characterized by the induction of phospho-eIF2-alpha, exposure of calreticulin on the cell surface, and the release of High Mobility Group Box 1 (HMGB1).[4] These damage-associated molecular patterns (DAMPs) promote an anti-tumor immune response, evidenced by an increased infiltration of CD8+ T cells into the tumor microenvironment.[5] this compound has also been shown to inhibit the EGF-induced PI3K/Akt pathway by disrupting the CaM/KRas interaction and to suppress the production of immunosuppressive cytokines by macrophages.[3][6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and early-phase clinical studies of this compound.

Table 1: In Vivo Tumor Growth Inhibition in a CT26 Syngeneic Mouse Model [4]

| Treatment Group | Tumor Growth Reduction vs. Vehicle |

| Cisplatin (CDDP) | 52.7% |

| This compound + CDDP | 63.1% (additional reduction) |

| Anti-mPD-1 Antibody | 25.2% |

| Anti-mPD-1 + CDDP | 69.3% |

| Anti-mPD-1 + CDDP + this compound | 78.7% |

Table 2: Binding Affinities of this compound [2]

| Binding Partner | Dissociation Constant (Kd) |

| Calmodulin (CaM) | 4.62 x 10⁻⁸ mol/L |

| 14-3-3 | ~10-fold weaker than CaM |

Table 3: Dosing Regimens from Clinical Trials

| Study Phase | Cancer Type | Dosing Details | Reference |

| Phase I | Advanced Solid Tumors | Monotherapy: this compound from 0.9 mg/m² (D1, D8, D15, q4w) | [7][8] |

| Combination: this compound from 3.6 mg/m², Cisplatin 50 mg/m² (D1, q3w) | [7][8] | ||

| MTD: this compound 25 mg/m², Cisplatin 75 mg/m² | [7] | ||

| Phase I/II | Malignant Pleural Mesothelioma | Level 1: this compound 16 mg/m², Pemetrexed 500 mg/m², Cisplatin 75 mg/m² | [9] |

| Level 2: this compound 25 mg/m², Pemetrexed 500 mg/m², Cisplatin 75 mg/m² | [9] | ||

| Phase II | Advanced Pancreatic Adenocarcinoma | This compound 16 or 25 mg/m², Cisplatin 60 mg/m², Nivolumab 240 mg (q3w) | [10] |

Detailed Experimental Protocols

This section provides the methodologies for key experiments conducted in the preclinical evaluation of this compound.

In Vitro Immunogenic Cell Death (ICD) Assay[4]

-

Cell Line: CT26WT (a this compound sensitive murine colon carcinoma cell line).

-

Treatment: Cells were treated with clinically achievable concentrations of Cisplatin (CDDP) (10 or 20 µM) and this compound (0.5 µM) for 0.75 hours.

-

Post-Treatment Incubation: Following treatment, the drug-containing medium was replaced with fresh, drug-free medium, and cells were incubated for 24, 48, or 72 hours.

-

Endpoint Analysis:

-

Phospho-eIF2-alpha Induction: Assessed by Immunoblot (IB) analysis.

-

Cell Surface Calreticulin Exposure: Measured by Fluorescent-Activated Cell Sorting (FACS).

-

Extracellular HMGB1 Release: Quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

In Vivo Murine Tumor Model[4]

-

Animal Model: Immuno-competent BALB/c mice.

-

Tumor Implantation: Mice were subcutaneously inoculated with CT26WT cells.

-

Treatment Regimen: Mice received three dosing cycles of the following agents, administered alone or in various combinations:

-

Cisplatin (CDDP): 5 mg/kg, administered once per week.

-

This compound: 7.5 mg/kg, administered three times per week.

-

Anti-mPD-1 Antibody (RMP1-14): 200 µg, administered once per week.

-

-

Primary Endpoint: Tumor growth was monitored and compared across treatment groups.

Surface Plasmon Resonance (SPR) Analysis[2]

-

Objective: To determine the direct molecular interaction and binding affinity between this compound and its target proteins, Calmodulin (CaM) and 14-3-3.

-

Methodology: SPR analysis was performed to measure the binding kinetics. The dissociation constant (Kd) was calculated to quantify the affinity of the interaction. The influence of Ca2+ on the this compound-CaM interaction was also investigated.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by this compound and the workflows of the pivotal experiments.

References

- 1. This compound by CanBas for Pancreatic Cancer: Likelihood of Approval [pharmaceutical-technology.com]

- 2. CBP501-calmodulin binding contributes to sensitizing tumor cells to cisplatin and bleomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Abstract C106: CBP501 potentiates the appearance of cisplatin-induced indicators of immunogenic cell death and promotes anti-tumor effects in an immuno-competent mouse model | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Phase I studies of CBP501, a G2 checkpoint abrogator, as monotherapy and in combination with cisplatin in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. A multicenter, randomized phase 2 study to establish combinations of CBP501, cisplatin and nivolumab for ≥3rd-line treatment of patients with advanced pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to CBP-501: Chemical Structure, Molecular Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

CBP-501 is a novel, synthetic peptide therapeutic with a multifaceted mechanism of action, currently under investigation for the treatment of various solid tumors. This document provides a comprehensive overview of this compound's chemical and molecular characteristics, its intricate signaling pathway interactions, and the experimental methodologies employed to elucidate its function. It is designed to serve as a technical resource for researchers and clinicians in the field of oncology and drug development.

Chemical Structure and Molecular Properties

This compound is a cell-permeable peptide that has been optimized for its G2 checkpoint abrogating activity.[1] Its unique structure allows it to interact with multiple intracellular targets, contributing to its complex anti-tumor effects.

Chemical Identity

| Property | Value |

| Molecular Formula | C86H122F5N29O17 |

| Molecular Weight | 1929.06 g/mol (free base) |

| Amino Acid Sequence | d({4-Bz-Phe}-Ser-Trp-Ser-{pentafluoro-Phe}-{Cha}-Arg-Arg-Arg-Gln-Arg-Arg) |

| IUPAC Name | (2R)-2-[[(2R)-2-[[(2R)-5-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-(4-benzoylphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(2,3,4,5,6-pentafluorophenyl)propanoyl]amino]-3-cyclohexylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoic acid |

| CAS Number | 565434-85-7 |

Physicochemical Properties

| Property | Value |

| Appearance | Lyophilized powder |

| Administration Route | Intravenous infusion |

Molecular Mechanism of Action

This compound exerts its anti-cancer effects through a dual mechanism of action: abrogation of the G2/M cell cycle checkpoint and modulation of calmodulin signaling. This leads to a synergistic enhancement of platinum-based chemotherapy and stimulation of an anti-tumor immune response.

G2/M Checkpoint Abrogation

This compound disrupts the G2/M DNA damage checkpoint, a critical cellular process that allows cancer cells to repair DNA damage before entering mitosis.[2] By inhibiting key kinases that regulate this checkpoint, this compound forces cancer cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and apoptosis.

The primary targets of this compound in this pathway are several serine/threonine kinases responsible for phosphorylating and inactivating the Cdc25C phosphatase.[1] The inhibition of these kinases prevents the inhibitory phosphorylation of the Cyclin B-Cdk1 complex, a key driver of mitotic entry.[3][4]

Caption: G2/M Checkpoint Abrogation by this compound.

Calmodulin (CaM) Modulation and Enhanced Platinum Efficacy

This compound binds directly to calmodulin (CaM), a key calcium-binding protein involved in numerous cellular processes.[3] This interaction is believed to be a primary mechanism by which this compound enhances the efficacy of platinum-based chemotherapies like cisplatin. The binding of this compound to CaM leads to an increased intracellular accumulation of platinum in cancer cells.[3][4] This results in a higher concentration of platinum-DNA adducts, leading to increased DNA damage and subsequent cell death.

Caption: Calmodulin Modulation by this compound Enhances Platinum Influx.

Induction of Immunogenic Cell Death (ICD)

In combination with platinum agents, this compound has been shown to induce immunogenic cell death (ICD).[2][5] This form of apoptosis is characterized by the release of damage-associated molecular patterns (DAMPs), such as surface-exposed calreticulin (CRT), and the release of high-mobility group box 1 (HMGB1) and ATP.[2][5] These DAMPs act as "eat-me" signals to dendritic cells, promoting their maturation and the subsequent activation of an anti-tumor T-cell response. This immunomodulatory effect of this compound may contribute to its efficacy in combination with immune checkpoint inhibitors.[2]

Quantitative Molecular Data

Kinase Inhibition

| Target Kinase | IC50 (μM) |

| MAPKAP-K2 | 0.9 |

| C-Tak1 | 1.4 |

| CHK1 | 3.4 |

| CHK2 | 6.5 |

Data from MedChemExpress

Calmodulin Binding Affinity

| Binding Partner | Dissociation Constant (Kd) |

| Calmodulin (CaM) | 4.62 x 10⁻⁸ M |

Data from Mine et al., 2011[3]

Clinical Pharmacokinetics of this compound (25 mg/m²)

| Parameter | With Pemetrexed (N=5) | Without Pemetrexed (N=8) |

| Cmax (µg/mL) | 5.30 (24% CV) | 6.16 (26% CV) |

| AUC0−∞ (µg·h/mL) | 15.10 (19% CV) | 18.81 (22% CV) |

| t½ (h) | 3.48 (31% CV) | 3.79 (17% CV) |

Data from a Phase I/II study abstract.[6]

Experimental Protocols

The following sections outline the general methodologies used in the preclinical and clinical evaluation of this compound.

Surface Plasmon Resonance (SPR) for Binding Affinity

Objective: To determine the binding affinity (Kd) of this compound to its molecular targets, such as calmodulin.

Methodology:

-

Ligand Immobilization: A purified target protein (e.g., calmodulin) is immobilized on the surface of a sensor chip.

-

Analyte Injection: Solutions of this compound at various concentrations are flowed over the sensor chip surface.

-

Signal Detection: The binding of this compound to the immobilized ligand is detected in real-time as a change in the refractive index at the sensor surface, measured in resonance units (RU).

-

Data Analysis: The association and dissociation rates are measured, and the equilibrium dissociation constant (Kd) is calculated to quantify the binding affinity.

Caption: General Workflow for Surface Plasmon Resonance.

Measurement of Intracellular Platinum Concentration

Objective: To quantify the effect of this compound on the intracellular accumulation of platinum from cisplatin treatment.

Methodology:

-

Cell Treatment: Cancer cell lines are treated with cisplatin in the presence or absence of this compound for a defined period.

-

Cell Lysis: After treatment, cells are harvested and lysed to release their intracellular contents.

-

Sample Preparation: The cell lysates are processed, often through acid digestion, to prepare them for analysis.

-

ICP-MS Analysis: The concentration of platinum in the processed samples is measured using Inductively Coupled Plasma Mass Spectrometry (ICP-MS), a highly sensitive technique for elemental analysis.

-

Data Normalization: Platinum concentrations are typically normalized to the total protein content or cell number to allow for comparison between different treatment groups.

Assessment of Immunogenic Cell Death (ICD) Markers

Objective: To determine if the combination of this compound and cisplatin induces markers of ICD.

Methodology:

-

Calreticulin (CRT) Exposure:

-

Cells are treated with the drug combination.

-

Surface CRT is labeled with a specific fluorescently-tagged antibody.

-

The percentage of CRT-positive cells is quantified by flow cytometry.

-

-

HMGB1 and ATP Release:

-

The supernatant from treated cell cultures is collected.

-

The concentration of released HMGB1 is measured by ELISA.

-

The concentration of released ATP is measured using a luciferin/luciferase-based bioluminescence assay.

-

Clinical Development

This compound has been evaluated in several clinical trials, both as a monotherapy and in combination with other anticancer agents.[7][8] Phase I and II studies have been conducted in patients with various advanced solid tumors, including non-small cell lung cancer, malignant pleural mesothelioma, and pancreatic cancer.[7][8] These trials have explored the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound-based regimens.

Conclusion

This compound is a promising peptide-based therapeutic with a novel and complex mechanism of action. Its ability to abrogate the G2/M checkpoint, modulate calmodulin signaling to enhance platinum efficacy, and induce an immunogenic form of cell death makes it a compelling candidate for combination therapies in oncology. Further research and clinical development are warranted to fully elucidate its therapeutic potential and to identify the patient populations most likely to benefit from this innovative treatment strategy.

References

- 1. researchgate.net [researchgate.net]

- 2. CBP501 induces immunogenic tumor cell death and CD8 T cell infiltration into tumors in combination with platinum, and increases the efficacy of immune checkpoint inhibitors against tumors in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. G2M/DNA Damage Checkpoint | Cell Signaling Technology [cellsignal.com]

- 4. researchgate.net [researchgate.net]

- 5. CBP501 induces immunogenic tumor cell death and CD8 T cell infiltration into tumors in combination with platinum, and increases the efficacy of immune checkpoint inhibitors against tumors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Phase I studies of CBP501, a G2 checkpoint abrogator, as monotherapy and in combination with cisplatin in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

Unveiling the Molecular Targets of CBP-501: A Technical Guide to Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the target identification and validation studies for CBP-501, a first-in-class drug candidate with a multi-modal mechanism of action. This document details the experimental methodologies, presents key quantitative data, and illustrates the core signaling pathways and experimental workflows.

Executive Summary

This compound is a novel peptide-based therapeutic that has demonstrated significant potential in sensitizing cancer cells to platinum-based chemotherapy and modulating the tumor microenvironment. Initially characterized as a G2 checkpoint abrogator, subsequent research has unveiled a more complex and potent mechanism of action centered around its high-affinity binding to Calmodulin (CaM). This guide will explore the journey of this compound's target identification, from its early characterization to the validation of its primary molecular interactions and its progression into clinical trials for various solid tumors, including non-small cell lung cancer, malignant pleural mesothelioma, and pancreatic cancer.[1][2][3]

Core Target Identification and Mechanism of Action

This compound's therapeutic effects stem from its interaction with multiple key cellular proteins, leading to a cascade of events that ultimately enhance cancer cell death and promote an anti-tumor immune response.

Primary Target: Calmodulin (CaM)

The principal mechanism by which this compound potentiates the efficacy of cisplatin is through its direct, high-affinity binding to Calmodulin (CaM), a ubiquitous and highly conserved calcium-binding protein that plays a pivotal role in numerous cellular processes.[1][4] This interaction is crucial for the drug's co-therapeutic effect with platinum-based agents.

Key Findings:

-

High-Affinity Binding: Surface plasmon resonance analysis has revealed a direct and high-affinity interaction between this compound and CaM, with a dissociation constant (Kd) of 4.62 x 10⁻⁸ mol/L.[1]

-

Calcium-Dependent Interaction: The binding of this compound to CaM is reversible and dependent on calcium ion concentration. Excess Ca²⁺ negates the this compound-enhanced platinum accumulation in tumor cells, suggesting a competitive interaction.[1][4]

-

Enhanced Platinum Accumulation: The binding of this compound to CaM leads to an increase in intracellular platinum concentrations, resulting in greater binding of platinum to DNA and enhanced cytotoxicity in tumor cells.[1][5]

Secondary Target: G2/M Checkpoint Abrogation

This compound was initially identified as a G2 checkpoint-directed agent.[1] It inhibits multiple serine/threonine kinases involved in the G2/M cell cycle checkpoint, preventing cancer cells from arresting in the G2 phase to repair DNA damage induced by agents like cisplatin.[3][6]

Key Kinases Inhibited:

While this G2 checkpoint abrogation activity contributes to its overall anti-cancer effect, the affinity of this compound for 14-3-3, a protein involved in this pathway, is approximately 10-fold weaker than its affinity for CaM.[1]

Multimodal Anti-Tumor Effects

Beyond its direct cellular targets, this compound exhibits a range of effects on the tumor and its microenvironment:

-

Immunogenic Cell Death (ICD): In combination with platinum agents, this compound promotes ICD, a form of cancer cell death that stimulates an anti-tumor immune response.[2][5]

-

Suppression of M2 Macrophages: It suppresses the activity of M2 macrophages, which are known to promote tumor growth and suppress immune responses.[2]

-

Reduction of Cancer Stem Cells: this compound has been shown to reduce the population of cancer stem cells.[2]

-

Inhibition of Migration, Invasion, and EMT: The drug reduces the migration and invasion of tumor cells and inhibits the epithelial-to-mesenchymal transition (EMT).[2]

-

Enhancement of Immune Checkpoint Inhibitors: this compound, in combination with platinum agents, enhances the efficacy of immune checkpoint inhibitors like anti-PD-1, anti-PD-L1, and anti-CTLA-4 antibodies.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical Binding Affinities and Cellular Effects

| Parameter | Target | Value | Method | Reference |

| Binding Affinity (Kd) | Calmodulin (CaM) | 4.62 x 10⁻⁸ mol/L | Surface Plasmon Resonance | [1] |

| 14-3-3ζ | ~10-fold weaker than CaM | Surface Plasmon Resonance | [1][4] | |

| Cellular Effect | Cisplatin-induced G2/M accumulation | Enhanced in tumor cells | Flow Cytometry | [1] |

| Intracellular Platinum Concentration | Increased | Not Specified | [1][5] | |

| Platinum-DNA Adduct Formation | Increased | Not Specified | [5] |

Table 2: Clinical Trial Dosage and Efficacy

| Trial Phase | Cancer Type | Combination Therapy | This compound Dose | Key Efficacy Endpoint | Reference |

| Phase I | Advanced Solid Tumors | This compound + Cisplatin | MTD: 25 mg/m² | Promising activity in platinum-resistant ovarian and mesothelioma patients | [7][8] |

| Phase II | Malignant Pleural Mesothelioma | This compound + Cisplatin + Pemetrexed | MTD from Phase I | Achieved primary endpoint of 4-month Progression-Free Survival (PFS) rate | [2] |

| Randomized Phase II | Non-Small Cell Lung Cancer (non-squamous) | This compound + Cisplatin | Not Specified | Efficacy observed in patients with normal baseline WBC | [2] |

| Phase Ib | Heavily Pretreated Cancers (inc. Pancreatic) | This compound + Cisplatin + Nivolumab | Not Specified | Promising data | [2] |

| Phase II (NCT04953962) | Advanced Pancreatic Cancer | This compound + Cisplatin + Nivolumab | 16 or 25 mg/m² | 3-month PFS: 44.4% (in combination arms) | [9][10][11] |

Experimental Protocols

This section provides a general overview of the methodologies used in the key experiments for this compound target identification and validation.

Surface Plasmon Resonance (SPR) for Binding Affinity

Objective: To determine the direct binding and affinity of this compound to its target proteins, Calmodulin and 14-3-3.

Methodology:

-

Immobilization: Recombinant human Calmodulin or 14-3-3ζ protein is immobilized on a sensor chip.

-

Analyte Injection: A series of concentrations of this compound are injected over the sensor surface.

-

Detection: The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is measured in real-time.

-

Data Analysis: The association and dissociation rates are determined, and the equilibrium dissociation constant (Kd) is calculated to quantify the binding affinity.

-

Calcium Dependence: For CaM binding, experiments are repeated in the presence of varying concentrations of CaCl₂ to assess the calcium dependency of the interaction.[1][4]

Cell Cycle Analysis by Flow Cytometry

Objective: To evaluate the effect of this compound on cell cycle progression, particularly in combination with DNA-damaging agents.

Methodology:

-

Cell Culture and Treatment: Cancer cell lines are cultured and treated with this compound, cisplatin, or a combination of both for a specified duration.

-

Cell Fixation and Permeabilization: Cells are harvested, fixed (e.g., with ethanol), and permeabilized to allow for DNA staining.

-

DNA Staining: Cells are stained with a fluorescent DNA-binding dye (e.g., propidium iodide).

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

-

Data Analysis: The distribution of cells in different phases of the cell cycle (G1, S, G2/M) is quantified based on their DNA content. An increase in the G2/M population indicates cell cycle arrest at this checkpoint.[1]

In Vitro and In Vivo Tumor Growth Assays

Objective: To assess the anti-tumor efficacy of this compound alone and in combination with other agents.

Methodology:

-

In Vitro Cytotoxicity Assays: Cancer cell lines are treated with varying concentrations of this compound and/or cisplatin. Cell viability is measured using assays such as MTT or CellTiter-Glo to determine the IC50 values.

-

In Vivo Xenograft Models: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, mice are treated with this compound, cisplatin, or the combination. Tumor volume is measured regularly to assess treatment efficacy.[2]

-

Syngeneic Mouse Models: For studying immunomodulatory effects, tumor cells are implanted into immunocompetent mice. Treatment with this compound, platinum agents, and immune checkpoint inhibitors is administered, and tumor growth, as well as immune cell infiltration (e.g., CD8+ T cells, M2 macrophages) in the tumor microenvironment, is analyzed.[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and the general workflow for its target validation.

Caption: Proposed mechanism of action for this compound in sensitizing cancer cells to cisplatin.

Caption: General workflow for the target validation and clinical development of this compound.

Caption: Simplified signaling pathway of G2/M checkpoint inhibition by this compound.

Conclusion

The target identification and validation of this compound have revealed a sophisticated anti-cancer agent with a dual mechanism of action that extends beyond its initial characterization. The high-affinity interaction with Calmodulin, leading to enhanced platinum efficacy, is a cornerstone of its therapeutic potential. Coupled with its G2 checkpoint inhibitory functions and its ability to favorably modulate the tumor microenvironment, this compound represents a promising candidate for combination therapies in a variety of solid tumors. The ongoing clinical trials will further elucidate its efficacy and safety profile, potentially offering a new therapeutic option for patients with difficult-to-treat cancers.

References

- 1. CBP501-calmodulin binding contributes to sensitizing tumor cells to cisplatin and bleomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CBP501 | 株式会社キャンバス [canbas.co.jp]

- 3. This compound by CanBas for Pancreatic Cancer: Likelihood of Approval [pharmaceutical-technology.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Facebook [cancer.gov]

- 7. Phase I studies of CBP501, a G2 checkpoint abrogator, as monotherapy and in combination with cisplatin in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 11. npcf.us [npcf.us]

Early-Phase Clinical Trial Results and Mechanism of Action of Cbp-501: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cbp-501 is a novel synthetic peptide therapeutic currently under investigation for the treatment of various solid tumors. Its unique dual mechanism of action, targeting both the G2 checkpoint and calmodulin (CaM) signaling pathways, has shown promise in preclinical and early-phase clinical studies, particularly in combination with platinum-based chemotherapy and immune checkpoint inhibitors. This technical guide provides a comprehensive overview of the early-phase clinical trial results for this compound, detailed experimental protocols from these trials, and an exploration of its core signaling pathways.

Core Mechanism of Action

This compound exerts its anti-tumor effects through two primary mechanisms:

-

G2 Checkpoint Abrogation: this compound functions as a G2 checkpoint abrogator. In cancer cells with DNA damage, the G2 checkpoint halts the cell cycle to allow for DNA repair before entering mitosis. This compound inhibits key serine/threonine kinases, including Checkpoint Kinase 1 (Chk1), which are crucial for maintaining this checkpoint. By inhibiting Chk1, this compound prevents the phosphorylation of CDC25C, a phosphatase that activates the cyclin B/CDK1 complex, thereby forcing cancer cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and cell death.[1]

-

Calmodulin (CaM) Modulation: this compound binds to calmodulin, a ubiquitous calcium-binding protein involved in numerous cellular processes.[2][3] This interaction is believed to enhance the influx of platinum-based chemotherapy agents, such as cisplatin, into tumor cells.[2][3] This increased intracellular concentration of platinum agents leads to greater DNA adduct formation and enhanced cytotoxicity in cancer cells.

These dual mechanisms suggest a synergistic potential for this compound when used in combination with DNA-damaging agents and immunotherapies.

Signaling Pathway Diagrams

To visually represent the mechanisms of this compound, the following diagrams illustrate the key signaling pathways involved.

References

Methodological & Application

Application Notes and Protocols for CBP-501 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

CBP-501 is a novel calmodulin-modulating peptide with a multi-modal anti-tumor mechanism of action.[1] It is currently being investigated in clinical trials for various cancers, including non-small cell lung cancer, malignant pleural mesothelioma, and pancreatic cancer.[2][3] In vitro, this compound has been shown to enhance the cytotoxicity of platinum-based chemotherapies like cisplatin and bleomycin.[2] Its mechanisms of action include increasing intracellular platinum accumulation, inducing immunogenic cell death (ICD), suppressing M2 macrophage activity, reducing cancer stem cell populations, and inhibiting cell migration and invasion.[1]

These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound in various cancer cell lines.

Data Presentation

Table 1: Summary of Cell Lines Used in this compound In Vitro Studies

| Cell Line | Cancer Type | Key Findings with this compound |

| A549 | Non-Small Cell Lung Cancer (NSCLC) | Inhibition of cell migration and invasion.[4] |

| H1299 | Non-Small Cell Lung Cancer (NSCLC) | Inhibition of cell migration and invasion.[4] |

| H1703 | Non-Small Cell Lung Cancer (NSCLC) | Characterized as sensitive to this compound in combination with cisplatin.[5] |

| H1437 | Non-Small Cell Lung Cancer (NSCLC) | Characterized as sensitive to this compound in combination with cisplatin.[5] |

| MIAPaCa2 | Pancreatic Cancer | Enhanced G2/M arrest in combination with cisplatin.[6] |

| HCT116 | Colon Cancer | Sensitization to bleomycin and cisplatin in colony formation assays.[6] |

| CT26 | Murine Colon Carcinoma | Enhanced immunogenic cell death in combination with platinum agents.[7] |

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

Caption: Simplified signaling pathway of this compound's anti-tumor activity.

General Experimental Workflow for In Vitro Analysis of this compound

Caption: General workflow for evaluating this compound in vitro.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound, alone or in combination with cisplatin, on the metabolic activity of cancer cells as an indicator of cell viability.

Materials:

-

Cancer cell line of interest (e.g., A549, HCT116)

-

Complete cell culture medium

-

This compound

-

Cisplatin

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound and cisplatin in complete medium.

-

Aspirate the medium from the wells and add 100 µL of the drug-containing medium. Include wells with untreated cells as a control.

-

Incubate for the desired treatment period (e.g., 48-72 hours).

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 2-4 hours at 37°C until formazan crystals are visible.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with this compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound and/or cisplatin

-

6-well plates

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with the desired concentrations of this compound +/- cisplatin for the specified duration (e.g., 24-48 hours).

-

Harvest the cells by trypsinization and collect them by centrifugation (300 x g for 5 minutes).

-

Wash the cells once with ice-cold PBS.

-

Fix the cells by resuspending the pellet in 1 mL of ice-cold PBS and adding 4 mL of ice-cold 70% ethanol dropwise while gently vortexing.

-

Incubate at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells (500 x g for 5 minutes) and discard the ethanol.

-

Wash the cells with PBS and resuspend in 500 µL of PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer.

-

Use appropriate software to quantify the percentage of cells in each phase of the cell cycle.

Cell Migration Assay (Transwell Assay)

This protocol is to assess the effect of this compound on the migratory capacity of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., A549, H1299)

-

Serum-free cell culture medium

-

Complete cell culture medium (as a chemoattractant)

-

This compound

-

Transwell inserts (8 µm pore size) for 24-well plates

-

Cotton swabs

-

Methanol or other fixative

-

Crystal violet staining solution

-

Microscope

Procedure:

-

Culture cells to sub-confluency.

-

Starve the cells in serum-free medium for 12-24 hours.

-

Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.

-

Resuspend the starved cells in serum-free medium containing the desired concentration of this compound or vehicle control.

-

Add 1 x 10^5 cells in 200 µL of the cell suspension to the upper chamber of the transwell insert.

-

Incubate for 16-24 hours at 37°C.

-

Carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the cells with 0.5% crystal violet solution for 20 minutes.

-

Gently wash the inserts with water.

-

Allow the inserts to air dry.

-

Count the number of migrated cells in several random fields under a microscope.

Immunogenic Cell Death (ICD) Marker Analysis

This protocol outlines the detection of two key ICD markers: surface-exposed calreticulin (CRT) and extracellular ATP.

4.1 Surface Calreticulin Exposure by Flow Cytometry

Materials:

-

Cancer cell line of interest (e.g., CT26)

-

This compound and/or cisplatin

-

FITC- or APC-conjugated anti-calreticulin antibody

-

Flow cytometry buffer (e.g., PBS with 1% BSA)

-

Flow cytometer

Procedure:

-

Treat cells with this compound +/- cisplatin for an appropriate time (e.g., 24 hours).

-

Harvest cells gently (using a cell scraper or non-enzymatic dissociation solution to preserve surface proteins).

-

Wash cells with cold flow cytometry buffer.

-

Resuspend cells in 100 µL of flow cytometry buffer containing the anti-calreticulin antibody.

-

Incubate on ice for 30-60 minutes in the dark.

-

Wash the cells twice with flow cytometry buffer.

-

Resuspend the cells in an appropriate volume of flow cytometry buffer.

-

Analyze the fluorescence intensity by flow cytometry.

4.2 Extracellular ATP Measurement

Materials:

-

Cancer cell line of interest

-

This compound and/or cisplatin

-

ATP measurement kit (luciferase-based)

-

Luminometer

Procedure:

-

Seed cells in a white-walled 96-well plate.

-

Treat cells with this compound +/- cisplatin.

-

At the desired time points, collect the cell culture supernatant.

-

Follow the manufacturer's instructions for the ATP measurement kit. Typically, this involves adding a reagent containing luciferase and luciferin to the supernatant.

-

Measure the luminescence using a luminometer.

-

Quantify the ATP concentration based on a standard curve.

References

- 1. CBP501 induces immunogenic tumor cell death and CD8 T cell infiltration into tumors in combination with platinum, and increases the efficacy of immune checkpoint inhibitors against tumors in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CBP501 inhibits EGF-dependent cell migration, invasion and epithelial-to–mesenchymal transition of non-small cell lung cancer cells by blocking KRas to calmodulin binding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. physiology.elte.hu [physiology.elte.hu]

- 5. oncotarget.com [oncotarget.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for CBP-501 Administration in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of CBP-501 in mouse xenograft models, based on preclinical data. The included protocols and data are intended to guide researchers in designing and executing similar in vivo studies to evaluate the efficacy of this compound as a potential anti-cancer therapeutic.

Introduction

This compound is a novel synthetic peptide with a multi-faceted mechanism of action, positioning it as a promising candidate in oncology research. It functions as a G2 checkpoint abrogator and a calmodulin-modulating agent.[1][2] This dual activity leads to an increase in platinum influx into tumor cells, induction of immunogenic cell death, and suppression of M2 macrophages, ultimately enhancing the anti-tumor effects of chemotherapy and immunotherapy.[3] Preclinical studies in mouse xenograft models are crucial for evaluating the in vivo efficacy and pharmacodynamics of this compound, particularly in combination with other anti-cancer agents.

Mechanism of Action

This compound exerts its anti-tumor effects through several key signaling pathways:

-

G2 Checkpoint Abrogation: this compound inhibits multiple serine/threonine kinases, including CHK1, which are key regulators of the G2/M cell cycle checkpoint.[1] By abrogating this checkpoint, this compound prevents cancer cells from repairing DNA damage induced by agents like cisplatin, thereby promoting apoptosis.

-

Calmodulin Modulation: this compound binds to calmodulin, a calcium-binding protein involved in numerous cellular processes. This interaction is believed to contribute to increased intracellular accumulation of platinum-based drugs within tumor cells.[4]

-

Immunomodulation: In syngeneic mouse models, this compound, in combination with platinum agents, has been shown to synergistically suppress tumor growth by increasing the presence of CD8+ T cells and reducing the population of immunosuppressive M2 macrophages at the tumor site.[3]

Below is a diagram illustrating the proposed mechanism of action of this compound.

Experimental Protocols

The following protocols are based on a study utilizing a CT-26 syngeneic mouse model to investigate the anti-tumor effects of this compound in combination with cisplatin and an anti-PD-1 antibody.[3]

Cell Line and Culture

-

Cell Line: CT26.WT (murine colon carcinoma)

-

Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Animal Model

-

Mouse Strain: BALB/c mice, female, 6-8 weeks old.

-

Acclimatization: Animals should be acclimatized for at least one week prior to the commencement of the study.

-

Housing: Mice are housed in specific pathogen-free (SPF) conditions with ad libitum access to food and water.

Tumor Implantation

-

Harvest CT26.WT cells during their exponential growth phase.

-

Wash the cells with sterile phosphate-buffered saline (PBS).

-

Resuspend the cells in sterile PBS at a concentration of 1 x 10^6 cells per 100 µL.

-

Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

-

Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

Begin treatment when tumors reach a predetermined size (e.g., 100-200 mm^3).

Drug Preparation and Administration

-

This compound: Dissolve in a suitable vehicle (e.g., sterile saline).

-

Cisplatin (CDDP): Dissolve in sterile saline.

-

Anti-mouse PD-1 (α-mPD-1) Antibody: Dilute in sterile PBS.

The experimental workflow for the in vivo study is depicted in the diagram below.

Treatment Groups and Dosing Schedule

The following treatment groups and dosing schedules were utilized in the described study:[3]

| Treatment Group | Agent(s) | Dosage | Administration Route | Frequency |

| 1. Vehicle | Vehicle Control | - | - | - |

| 2. Cisplatin | Cisplatin (CDDP) | 5 mg/kg | Intraperitoneal (i.p.) | Once a week |

| 3. This compound + Cisplatin | CBP-501Cisplatin | 7.5 mg/kg5 mg/kg | Intravenous (i.v.)Intraperitoneal (i.p.) | 3 times a weekOnce a week |

| 4. Anti-mPD-1 | α-mPD-1 Ab | 200 µ g/mouse | Intraperitoneal (i.p.) | Once a week |

| 5. Anti-mPD-1 + Cisplatin | α-mPD-1 AbCisplatin | 200 µ g/mouse 5 mg/kg | Intraperitoneal (i.p.)Intraperitoneal (i.p.) | Once a weekOnce a week |

| 6. Anti-mPD-1 + Cisplatin + this compound | α-mPD-1 AbCisplatinthis compound | 200 µ g/mouse 5 mg/kg7.5 mg/kg | Intraperitoneal (i.p.)Intraperitoneal (i.p.)Intravenous (i.v.) | Once a weekOnce a week3 times a week |

Treatment was administered for a total of 3 cycles.[3]

Data Presentation

The following table summarizes the quantitative data on tumor growth reduction from the in vivo study.[3]

| Treatment Group | Tumor Growth Reduction vs. Vehicle (%) |

| Cisplatin (CDDP) | 52.7 |

| This compound + Cisplatin | 63.1 (additional reduction compared to CDDP alone) |

| Anti-mPD-1 | 25.2 |

| Anti-mPD-1 + Cisplatin | 69.3 |

| Anti-mPD-1 + Cisplatin + this compound | 78.7 |

Conclusion

The provided data and protocols demonstrate the potential of this compound to enhance the efficacy of standard chemotherapies and immunotherapies in a preclinical mouse model of colon carcinoma. The significant tumor growth reduction observed, particularly with the triple combination therapy, underscores the promise of this compound's multi-modal mechanism of action. These application notes serve as a valuable resource for researchers aiming to further investigate the therapeutic potential of this compound in various cancer xenograft models. Further studies are warranted to explore optimal dosing regimens and to elucidate the detailed molecular mechanisms underlying the observed synergistic effects.

References

Application Notes and Protocols for Fluorescence-Activated Cell Sorting (FACS) Analysis with Cbp-501

Audience: Researchers, scientists, and drug development professionals.

I. Introduction

Cbp-501 is a novel peptide-based drug candidate with a dual mechanism of action that enhances the efficacy of platinum-based chemotherapy and stimulates an anti-tumor immune response. It functions by inhibiting calmodulin (CaM) and abrogating the G2 checkpoint, leading to increased platinum agent cytotoxicity and immunogenic cell death (ICD) of cancer cells.[1][2] A key consequence of this compound's immunomodulatory activity is the remodeling of the tumor microenvironment (TME), characterized by an increase in cytotoxic CD8+ T lymphocytes and a reduction in immunosuppressive M2-polarized macrophages.[3]

Fluorescence-Activated Cell Sorting (FACS) is an indispensable tool for the precise identification, quantification, and characterization of these immune cell populations in response to this compound treatment. These application notes provide detailed protocols for the analysis of tumor-infiltrating lymphocytes (TILs) and tumor-associated macrophages (TAMs) from preclinical models treated with this compound, enabling a comprehensive assessment of its immunotherapeutic effects.

II. Data Presentation: Quantitative Analysis of Immune Cell Populations

The following tables summarize representative quantitative data from preclinical studies investigating the immunomodulatory effects of this compound.

Table 1: Impact of this compound on the Infiltration of CD8+ T Cells in a Syngeneic Mouse Tumor Model

| Treatment Group | Percentage of CD8+ T Cells among Live CD45+ Cells (Mean ± SEM) | Fold Change vs. Vehicle |

| Vehicle Control | 4.5 ± 0.6% | 1.0 |

| Cisplatin (CDDP) | 5.8 ± 0.7% | 1.3 |

| This compound + CDDP | 9.2 ± 1.1%* | 2.0 |

| This compound + CDDP + anti-PD-1 | 12.5 ± 1.5%** | 2.8 |

*Data are representative of findings reported in preclinical models.[3] Values are illustrative and may vary based on the tumor model and experimental conditions. *p<0.05 vs. Vehicle, *p<0.05 vs. This compound + CDDP.

Table 2: Phenotypic Markers for Flow Cytometric Analysis of Macrophage Polarization

| Macrophage Subset | Primary Function | Key Surface Markers | Key Intracellular Markers |

| M1-like (Pro-inflammatory) | Anti-tumor immunity, Pathogen clearance | CD80, CD86, MHC Class II | iNOS, TNF-α |

| M2-like (Anti-inflammatory) | Tissue repair, Angiogenesis, Immunosuppression | CD163, CD206, CD209 | Arginase-1 (Arg1), IL-10 |

This table provides a guideline for selecting markers to differentiate macrophage subsets. Panel optimization is recommended for specific experimental systems.

III. Experimental Protocols

Protocol 1: Preparation of Single-Cell Suspension from Solid Tumors

This protocol details the enzymatic and mechanical dissociation of tumor tissue to generate a viable single-cell suspension for subsequent FACS analysis.

Materials:

-

Freshly excised tumor tissue

-

RPMI 1640 medium, supplemented with 10% Fetal Bovine Serum (FBS)

-

Digestion Buffer: RPMI 1640 with Collagenase IV (1 mg/mL) and DNase I (100 µg/mL)

-

Phosphate-Buffered Saline (PBS)

-

70 µm and 40 µm cell strainers

-

Red Blood Cell (RBC) Lysis Buffer (e.g., ACK Lysis Buffer)

-

FACS Buffer: PBS with 2% FBS and 2mM EDTA

Procedure:

-

Place the excised tumor in a sterile petri dish containing cold RPMI 1640.

-

Mince the tumor into small fragments (~1-2 mm³) using sterile scalpels.

-

Transfer the minced tissue into a 50 mL conical tube with an appropriate volume of pre-warmed Digestion Buffer.

-

Incubate for 30-45 minutes at 37°C with continuous gentle agitation.

-

Stop the digestion by adding an equal volume of RPMI 1640 with 10% FBS.

-

Filter the suspension through a 70 µm cell strainer into a fresh 50 mL conical tube.

-

Mechanically dissociate the remaining tissue fragments by gently pressing them through the strainer with the plunger of a 5 mL syringe.

-

Wash the strainer with RPMI 1640 to maximize cell recovery.

-

Centrifuge the cell suspension at 400 x g for 7 minutes at 4°C.

-

Discard the supernatant and resuspend the pellet in RBC Lysis Buffer for 3-5 minutes at room temperature.

-

Neutralize the lysis buffer by adding an excess of PBS and centrifuge as in step 9.

-

Resuspend the cell pellet in FACS Buffer and filter through a 40 µm cell strainer to obtain a single-cell suspension.

-

Perform a cell count and assess viability using a hemocytometer and Trypan Blue or an automated cell counter.

-

Adjust the cell concentration to 1 x 10⁷ cells/mL in cold FACS Buffer.

Protocol 2: Immunofluorescent Staining for FACS Analysis of TILs and TAMs

This protocol provides a framework for the multicolor staining of single-cell suspensions to identify CD8+ T cells and M2-like macrophages.

Materials:

-

Single-cell suspension from Protocol 1

-

FACS Buffer

-

Fc Receptor Block (e.g., anti-CD16/32 antibody for murine samples)

-

Fluorochrome-conjugated antibodies (see Table 3 for a suggested panel)

-

Live/Dead fixable viability dye

-

Fixation/Permeabilization Buffer Kit (for intracellular staining)

-

96-well U-bottom plate or FACS tubes

Table 3: Suggested Murine Antibody Panel for this compound Immune Monitoring

| Marker | Fluorochrome | Lineage/Function |

| Viability Dye | e.g., Zombie NIR™ | Exclude dead cells |

| CD45 | BUV395 | Pan-leukocyte marker |

| CD3ε | APC-Cy7 | T cell lineage |

| CD8α | PerCP-Cy5.5 | Cytotoxic T cell |

| CD4 | BV605 | Helper T cell |

| F4/80 | PE-Cy7 | Macrophage lineage |

| CD11b | BV786 | Myeloid lineage |

| CD206 (MMR) | APC | M2-like macrophage |

| Arginase-1 | Alexa Fluor 488 | Intracellular M2 marker |

Procedure:

-

Aliquot 1 x 10⁶ cells into each well of a 96-well plate or into FACS tubes.

-

Centrifuge at 400 x g for 5 minutes and discard the supernatant.

-

Resuspend cells in 50 µL of viability dye diluted in PBS and incubate for 15 minutes at room temperature, protected from light.

-

Wash with 150 µL of FACS Buffer, centrifuge, and discard the supernatant.

-

Resuspend cells in 50 µL of FACS Buffer containing Fc Receptor Block and incubate for 10 minutes on ice.

-

Without washing, add 50 µL of the surface antibody cocktail (containing antibodies against CD45, CD3ε, CD8α, CD4, F4/80, CD11b, and CD206) at pre-titrated concentrations.

-

Incubate for 30 minutes on ice in the dark.

-

Wash twice with 150 µL of FACS Buffer.

-

For intracellular staining of Arginase-1, proceed with a fixation and permeabilization kit according to the manufacturer's instructions.

-

Incubate with the anti-Arginase-1 antibody in permeabilization buffer for 30 minutes at room temperature.

-

Wash twice with permeabilization buffer.

-

Resuspend the final cell pellet in 200 µL of FACS Buffer for analysis.

-

Acquire samples on a properly calibrated flow cytometer. Ensure to include single-color controls for compensation and Fluorescence Minus One (FMO) controls for accurate gating.

IV. Visualizations of Pathways and Workflows

Signaling Pathways Modulated by this compound

Caption: this compound abrogates the G2 checkpoint by inhibiting Chk1.

Caption: this compound inhibits Calmodulin-mediated signaling pathways.

Experimental and Logical Workflows

Caption: Experimental workflow for FACS analysis of this compound treated tumors.

References

Application Notes and Protocols for Assessing Cbp-501 Efficacy Using Colony Formation Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing colony formation assays to evaluate the efficacy of Cbp-501, a novel calmodulin-modulating and G2 checkpoint-abrogating peptide. The provided protocols and data presentation formats are designed to facilitate the assessment of this compound's therapeutic potential, both as a standalone agent and in combination with other anti-cancer drugs.

Introduction to this compound and its Mechanism of Action

This compound is a synthetic peptide with a multi-faceted anti-tumor mechanism of action.[1] It functions as a calmodulin modulator and a G2 checkpoint abrogator, enhancing the cytotoxicity of DNA-damaging agents like cisplatin.[2] Its primary molecular targets include calmodulin and 14-3-3 proteins.[2]

By binding to calmodulin, this compound is thought to increase the intracellular influx of platinum-based drugs into tumor cells.[2] Furthermore, this compound's interaction with 14-3-3 proteins and its inhibition of kinases such as Chk1, C-Tak1, and MAPKAP-K2, disrupt the G2/M checkpoint, preventing cancer cells from repairing DNA damage and leading to mitotic catastrophe and apoptosis.[2][3] this compound has also been shown to suppress cancer stem cell-like features and metastasis.[4]

Colony Formation Assay: A Gold Standard for In Vitro Efficacy Testing

The colony formation assay, or clonogenic assay, is a well-established in vitro method to determine the reproductive viability of cells after exposure to cytotoxic agents. This assay assesses the ability of a single cell to proliferate and form a colony, which is defined as a cluster of at least 50 cells. It is considered the gold standard for measuring the long-term effects of anti-cancer therapies on cell survival.

Application of Colony Formation Assays for this compound

Colony formation assays are particularly well-suited for evaluating the efficacy of this compound due to its mechanism of action. By quantifying the reduction in colony formation, researchers can:

-

Determine the dose-dependent cytotoxic effects of this compound as a monotherapy.

-

Assess the synergistic or additive effects of this compound when used in combination with other chemotherapeutic agents, such as cisplatin.

-

Investigate the differential sensitivity of various cancer cell lines to this compound treatment.

Experimental Protocols

Protocol 1: Monotherapy Efficacy of this compound

This protocol outlines the steps to assess the dose-dependent effect of this compound on the colony-forming ability of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., A549, HCT116)

-

Complete cell culture medium

-

This compound (lyophilized powder)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

6-well plates

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

-

Sterile water

Procedure:

-

Cell Culture: Culture the selected cancer cell line in complete medium until 70-80% confluency.

-

Cell Seeding:

-

Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.

-

Seed a predetermined number of cells (typically 200-1000 cells/well, depending on the cell line's plating efficiency) into 6-well plates containing 2 mL of complete medium per well.

-

Incubate the plates overnight to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).

-

Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Remove the medium from the wells and replace it with 2 mL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound).

-

-

Incubation: Incubate the plates for 7-14 days in a humidified incubator at 37°C with 5% CO2. The incubation time will vary depending on the doubling time of the cell line.

-

Colony Staining:

-

After the incubation period, wash the wells twice with PBS.

-

Fix the colonies by adding 1 mL of methanol to each well and incubating for 15 minutes.

-

Remove the methanol and add 1 mL of crystal violet staining solution to each well. Incubate for 20-30 minutes at room temperature.

-

Carefully wash the wells with sterile water until the background is clear.

-

-

Colony Counting:

-

Allow the plates to air dry.

-

Count the number of colonies (containing ≥50 cells) in each well. This can be done manually or using an automated colony counter.

-

-

Data Analysis:

-

Plating Efficiency (PE): PE = (Number of colonies formed in control wells / Number of cells seeded) x 100%

-

Surviving Fraction (SF): SF = (Number of colonies formed after treatment / (Number of cells seeded x PE))

-

Protocol 2: Combination Therapy Efficacy of this compound and Cisplatin

This protocol is designed to evaluate the synergistic or additive effects of this compound in combination with a DNA-damaging agent like cisplatin.

Materials:

-

Same as Protocol 1

-

Cisplatin

Procedure:

-

Cell Seeding: Follow steps 1 and 2 from Protocol 1.

-

Drug Treatment:

-

Prepare stock solutions of this compound and cisplatin.

-

Design a treatment matrix with varying concentrations of both this compound and cisplatin. This can include:

-

This compound alone (as in Protocol 1)

-

Cisplatin alone (e.g., 0.5, 1, 5, 10 µM)

-

Combinations of a fixed concentration of this compound with varying concentrations of cisplatin, or vice versa.

-

-

Treat the cells as described in step 3 of Protocol 1.

-

-

Incubation, Staining, and Counting: Follow steps 4, 5, and 6 from Protocol 1.

-

Data Analysis:

-

Calculate the Plating Efficiency and Surviving Fraction for each treatment condition as described in Protocol 1.

-

To assess synergy, the Combination Index (CI) can be calculated using the Chou-Talalay method.

-

Data Presentation

Quantitative data from colony formation assays should be summarized in clearly structured tables to facilitate comparison between different treatment conditions.

Table 1: Monotherapy Efficacy of this compound on A549 Lung Cancer Cells

| This compound Conc. (µM) | Plating Efficiency (%) | Number of Colonies (Mean ± SD) | Surviving Fraction |